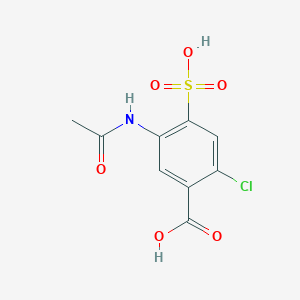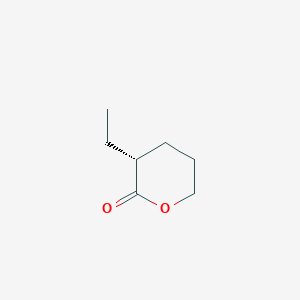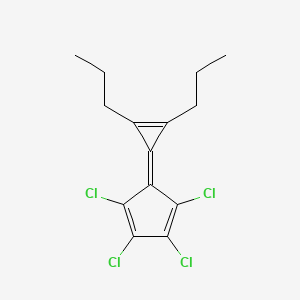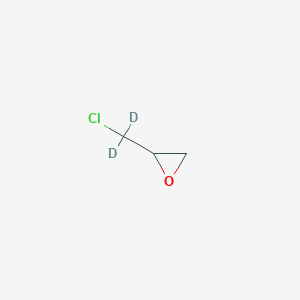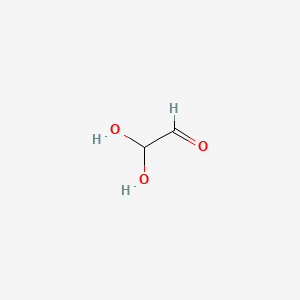
Dihydroxyacetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihydroxyacetaldehyde, also known as 2,2-dihydroxyacetaldehyde, is an organic compound with the molecular formula C2H4O3. It is a simple aldehyde with two hydroxyl groups attached to the same carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Dihydroxyacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of glycerol using mild oxidizing agents. Another method includes the hydrolysis of glyoxal in the presence of water.
Industrial Production Methods: Industrial production of this compound is not very common due to its high reactivity and instability. it can be produced on a small scale for research purposes using controlled oxidation processes.
化学反应分析
Types of Reactions: Dihydroxyacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to formic acid and carbon dioxide.
Reduction: It can be reduced to glycerol.
Condensation: It can undergo aldol condensation to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation: Basic conditions using catalysts like sodium hydroxide.
Major Products Formed:
Oxidation: Formic acid, carbon dioxide.
Reduction: Glycerol.
Condensation: Various aldol products depending on the reactants used.
科学研究应用
Dihydroxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metabolic disorders.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of dihydroxyacetaldehyde involves its reactivity with various biological molecules. It can form adducts with proteins and nucleic acids, potentially leading to changes in their structure and function. The compound’s high reactivity is due to the presence of both aldehyde and hydroxyl groups, which can participate in a wide range of chemical reactions.
相似化合物的比较
Glycolaldehyde: Similar in structure but with only one hydroxyl group.
Glyceraldehyde: Contains an additional hydroxyl group compared to dihydroxyacetaldehyde.
Hydroxyacetone: Similar in structure but with a ketone group instead of an aldehyde group.
Uniqueness: this compound is unique due to the presence of two hydroxyl groups attached to the same carbon atom, which imparts high reactivity and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
631-59-4 |
|---|---|
分子式 |
C2H4O3 |
分子量 |
76.05 g/mol |
IUPAC 名称 |
2,2-dihydroxyacetaldehyde |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h1-2,4-5H |
InChI 键 |
ROUFUEVOXWOSOA-UHFFFAOYSA-N |
规范 SMILES |
C(=O)C(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


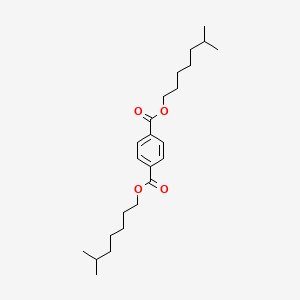
![2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B13794282.png)
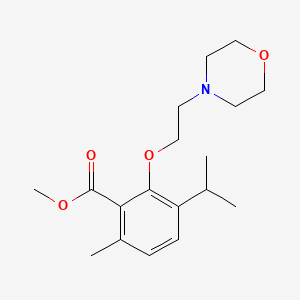
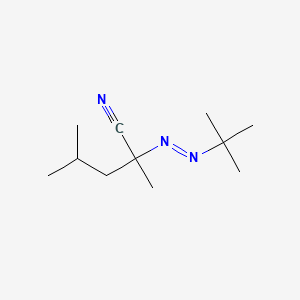

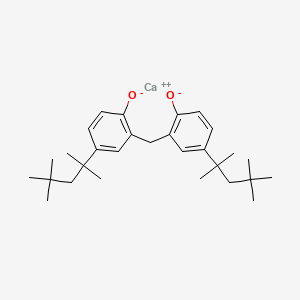
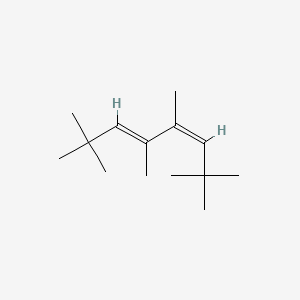
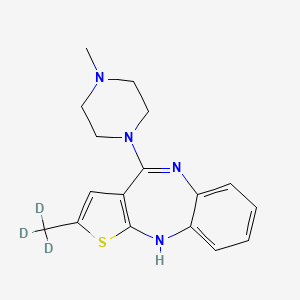
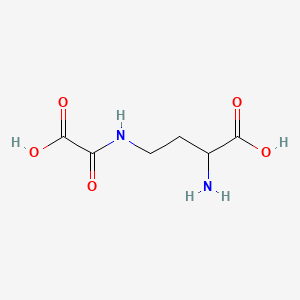
![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
